N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
Description
Introduction and Research Context
Historical Development of Heterocyclic Amide-Based Compounds
Heterocyclic amides have served as foundational scaffolds in drug discovery since the mid-20th century, with early examples like penicillin (β-lactam) and sulfathiazole demonstrating the therapeutic value of nitrogen- and sulfur-containing rings. The fusion of aromatic systems (e.g., benzothiazole) with amide linkages emerged in the 1980s as a strategy to enhance target selectivity and metabolic stability. For instance, riluzole, a benzothiazole derivative, became the first FDA-approved drug for amyotrophic lateral sclerosis in 1995, validating the pharmacological relevance of these frameworks.
A critical advancement occurred with the incorporation of morpholine moieties, as seen in the 2000s-era kinase inhibitors like gefitinib. Morpholine’s ability to improve aqueous solubility while maintaining lipophilic balance enabled better blood-brain barrier penetration, a feature leveraged in the design of antipsychotics and anticancer agents.
Emergence in Medicinal Chemistry Research
The compound’s design reflects three strategic innovations:
- Fluorinated Benzothiazole : The 4-fluoro substitution on the benzothiazole ring enhances electron-withdrawing effects, increasing binding affinity to ATP pockets in kinases and cytochrome P450 enzymes.
- Morpholinopropyl Side Chain : This moiety improves pharmacokinetic properties by reducing plasma protein binding, as demonstrated in comparative studies of morpholine-containing antifungals.
- Furan-2-Carboxamide Linker : The furan ring’s planar conformation facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group enables hydrogen bonding with catalytic lysine or aspartate residues.
Recent syntheses of analogous compounds, such as N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imines, have shown MIC50 values of 1.23 μg/mL against Candida parapsilosis, underscoring the antibacterial potential of this structural class.
Positioning Within Contemporary Drug Discovery Paradigms
This compound aligns with two key trends in 2020s drug development:
Polypharmacology
The hybrid structure enables simultaneous modulation of multiple targets. For example:
- Kinase Inhibition : Molecular docking studies of similar furan-carboxamides reveal binding to VEGFR-2’s ATP-binding site (ΔG = -9.8 kcal/mol), comparable to pazopanib.
- Antimicrobial Action : The morpholinopropyl group disrupts fungal CYP51 activity by coordinating with heme iron, as observed in Candida albicans assays.
Fragment-Based Drug Design
The molecule’s modularity allows systematic optimization:
| Fragment | Role | Optimization Example |
|---|---|---|
| 4-Fluorobenzo[d]thiazole | Pharmacophore core | Fluorine substitution for CYP inhibition |
| Morpholinopropyl | Solubility enhancer | Chain length variation for logP adjustment |
| Furan-2-carboxamide | Hydrogen bond donor/acceptor | Methylation to reduce metabolism |
Such approaches have yielded derivatives with 18-hour plasma stability in murine models, addressing historical issues of rapid hepatic clearance in benzothiazole drugs.
Scientific Interest and Research Trajectory
Current investigations focus on three areas:
- Synthetic Scalability : Microwave-assisted coupling techniques have reduced reaction times from 48 hours to 90 minutes while maintaining yields above 75%.
- Target Identification : Proteomic profiling suggests affinity for heat shock protein 90 (HSP90) and tubulin, implicated in cancer cell apoptosis.
- Formulation Challenges : The hydrochloride salt improves crystallinity (melting point 179–182°C) but requires nanoparticle delivery systems to overcome poor gastrointestinal absorption.
Ongoing clinical trials of structurally related compounds, such as the thiadiazol-furan carboxamide derivative VEGFR-2 inhibitor (NCT05583248), may validate the broader applicability of this chemical class.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S.ClH/c20-14-4-1-6-16-17(14)21-19(27-16)23(18(24)15-5-2-11-26-15)8-3-7-22-9-12-25-13-10-22;/h1-2,4-6,11H,3,7-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVVZLBPYFPVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a fluorobenzo[d]thiazole moiety, a morpholinopropyl side chain, and a furan-2-carboxamide group, which contribute to its interactions with various biological targets.
- Molecular Formula : C22H25ClFN3O4S2
- Molecular Weight : 514.03 g/mol
- CAS Number : 1216740-53-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorobenzo[d]thiazole and morpholinopropyl components are believed to modulate cellular pathways, leading to various biological responses.
Key Mechanisms Identified
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that play roles in signaling pathways related to cell growth and survival.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, influencing gene expression and cellular function.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of benzothiazole have shown significant activity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays and proliferation studies . The following table summarizes findings from related research:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | HCC827 | 15 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been investigated. Studies indicate that benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Antitumor Efficacy
In a controlled study, various derivatives of benzothiazole were synthesized and tested for their antitumor efficacy using both 2D and 3D cell culture models. The results indicated that certain derivatives exhibited promising antitumor activity by significantly reducing cell viability in A549 and HCC827 cell lines .
Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus. The findings demonstrated that specific derivatives showed effective inhibition of bacterial growth, suggesting potential therapeutic applications against infections caused by resistant strains .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogous Derivatives
Key Observations :
- The target compound’s benzothiazole core is shared with compounds like 4a (), but the latter incorporates a thiazolidinone ring instead of a morpholine group .
- The furan-2-carboxamide group is structurally similar to Alfuzosin Hydrochloride’s impurity A, though the quinazoline core differs significantly .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s hydrochloride salt likely improves solubility compared to neutral analogs like 4a .
- IR spectra for carboxamide derivatives (e.g., ’s compounds [4–6]) show consistent C=O stretches, supporting similar bond environments in the target .
- Morpholine-containing compounds (e.g., Alfuzosin impurities) exhibit characteristic ¹H-NMR signals, which align with the target’s expected spectral profile .
Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
